N,N'-diacetyl-L-cystine (CAS: 5545-17-5), commonly known as DiNAC, is the stereochemically defined disulfide dimer of N-acetyl-L-cysteine (NAC). Functioning primarily as a highly stable, controlled-release precursor for intracellular glutathione synthesis and a potent immunomodulator, DiNAC overcomes the critical handling and formulation limitations of traditional sulfur-containing amino acids[1]. Unlike free thiols, it is chemically stable against auto-oxidation in standard atmospheric conditions and aqueous formulations. Its N,N'-diacetylation significantly alters its isoelectric behavior and solvent compatibility, making it a premium choice for advanced pharmaceutical formulations, cell culture media supplementation, and specialized cosmetic applications where long-term shelf stability and controlled intracellular reduction are required .
Attempting to substitute DiNAC with its monomeric precursor, N-acetyl-L-cysteine (NAC), or its parent dimer, L-cystine, routinely leads to formulation failure in industrial and laboratory settings. NAC contains a highly reactive free sulfhydryl (-SH) group that rapidly auto-oxidizes in aqueous solutions and upon exposure to air, leading to unpredictable degradation and the generation of an unacceptable sulfurous odor (hydrogen sulfide) over time [1] [2]. Conversely, while L-cystine is a stable disulfide, it suffers from notoriously poor solubility in both water and organic solvents, rendering it virtually unprocessable for high-concentration liquid formulations [1]. DiNAC bridges this gap by providing the oxidative stability of a disulfide bond alongside the enhanced solubility and odor-free profile conferred by its N-acetyl groups, ensuring reproducible dosing and extended shelf-life.
L-Cystine is severely limited in industrial applications due to its extreme insolubility. Quantitative comparisons demonstrate that L-cystine achieves a maximum aqueous solubility of only 0.112 mg/mL at 25°C and is practically insoluble in standard organic solvents[1]. In stark contrast, the N,N'-diacetylation in DiNAC increases its solubility to approximately 10 mg/mL in standard phosphate-buffered saline (PBS, pH 7.2). Furthermore, DiNAC achieves high solubility in organic solvents, reaching ~25 mg/mL in ethanol and ~20 mg/mL in DMSO and DMF .
| Evidence Dimension | Aqueous and organic solubility limit |
| Target Compound Data | ~10 mg/mL in PBS (pH 7.2); ~25 mg/mL in ethanol |
| Comparator Or Baseline | L-Cystine (0.112 mg/mL in water; insoluble in ethanol) |
| Quantified Difference | ~89-fold increase in aqueous solubility and complete reversal of organic insolubility |
| Conditions | 25°C, neutral pH aqueous buffer (PBS) and standard organic solvents |
This massive solubility advantage allows formulators to create concentrated, stable liquid solutions without requiring extreme pH adjustments that could degrade other active ingredients.
Formulations utilizing the monomeric NAC are plagued by rapid auto-oxidation to DiNAC and the subsequent release of hydrogen sulfide gas, which produces a strong, unacceptable sulfurous odor [1]. Because DiNAC is already in the fully oxidized disulfide state, it is chemically stable in extracellular fluids and oxygen-exposed aqueous solutions. Patent literature and stability assays highlight that DiNAC does not degrade to release H2S under standard formulation conditions, maintaining a neutral organoleptic profile while acting as a latent, controlled-release source of cysteine that only activates upon intracellular reduction [1].
| Evidence Dimension | Auto-oxidation susceptibility and H2S generation |
| Target Compound Data | Stable disulfide; zero H2S odor generation in solution |
| Comparator Or Baseline | N-Acetyl-L-Cysteine (NAC) (rapid auto-oxidation; strong sulfurous odor generation) |
| Quantified Difference | Complete elimination of thiol-based auto-oxidation and associated off-gassing |
| Conditions | Oxygen-exposed aqueous formulations and prolonged shelf storage |
Eliminating the sulfurous odor and unpredictable degradation of free thiols is mandatory for consumer-facing cosmetics and long-term stable pharmaceutical liquids.
Beyond its role as a stable precursor, DiNAC functions as a distinct pharmacophore with potent immunomodulatory effects. In rodent models of contact sensitivity (CS) and delayed-type hypersensitivity (DTH), oral administration of DiNAC enhances the CS reaction to oxazolone at exceptionally low doses. Quantitative in vivo studies reveal that DiNAC is effective at doses ranging from 0.003 to 30 µmol/kg, making it 100 to 1000 times more potent than NAC in modulating these specific immune responses[1]. This indicates that DiNAC operates via a stereochemically-defined disulfide mechanism rather than merely acting as a passive prodrug.
| Evidence Dimension | Effective dose for modulating contact sensitivity (CS) |
| Target Compound Data | 0.003 to 30 µmol/kg (DiNAC) |
| Comparator Or Baseline | N-Acetyl-L-Cysteine (NAC) |
| Quantified Difference | 100 to 1000 times greater potency for DiNAC |
| Conditions | Oral administration in BALB/c mice (oxazolone-sensitized CS reaction model) |
For therapeutic research targeting atherosclerosis or immune modulation, DiNAC provides a uniquely potent, disulfide-driven mechanism of action that cannot be replicated by NAC.
Due to its high aqueous solubility (~10 mg/mL) and complete lack of sulfurous off-gassing, DiNAC is the optimal choice for topical serums and creams designed to boost intracellular glutathione. It bypasses the severe formulation instability and odor issues associated with NAC, acting as a stable, controlled-release precursor[1].
DiNAC serves as a highly stable, non-oxidizing supplement in specialized cell culture media (e.g., DMEM). It provides a controlled-release source of cysteine that resists extracellular degradation during prolonged incubation at 37°C, ensuring reproducible cellular dosing without the rapid auto-oxidation seen with free thiols[2].
Leveraging its 100–1000x greater potency in specific hypersensitivity models compared to NAC, DiNAC is the preferred active pharmaceutical ingredient (API) for research into redox-sensitive immunomodulators and anti-atherosclerotic therapies, where a stereochemically-defined disulfide mechanism is required[3].